2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
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Overview
Description
2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is an organic compound that features a bromine atom, a methoxy group, and a diazepane moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol typically involves multiple steps. One common approach is to start with a phenol derivative and introduce the bromine and methoxy groups through electrophilic aromatic substitution reactions. The diazepane moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could yield various substituted phenols.
Scientific Research Applications
2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methoxyphenol: Lacks the diazepane moiety.
4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol: Lacks the bromine and methoxy groups.
6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol: Lacks the bromine atom.
Uniqueness
The uniqueness of 2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol lies in its combination of functional groups, which can impart specific chemical and biological properties
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-4-3-5-17(7-6-16)10-11-8-12(15)14(18)13(9-11)19-2/h8-9,18H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHOROVZEDFXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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